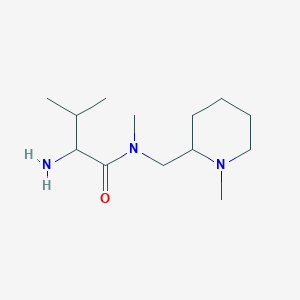
Tributyltetradecylphosphonium dodecylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyltetradecylphosphonium dodecylbenzenesulfonate is a quaternary ammonium surfactant with the molecular formula C₄₁H₈₁O₃PS and a molecular weight of 685.119 . This compound is known for its amphiphilic nature, meaning it contains both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, making it useful in various applications such as detergents, emulsifiers, and wetting agents.
Métodos De Preparación
The synthesis of tributyltetradecylphosphonium dodecylbenzenesulfonate typically involves the reaction of tetradecylphosphonium salts with dodecylbenzenesulfonic acid. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Tributyltetradecylphosphonium dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tributyltetradecylphosphonium dodecylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of tributyltetradecylphosphonium dodecylbenzenesulfonate involves its ability to interact with both hydrophilic and lipophilic substances. This interaction is facilitated by the amphiphilic nature of the compound, allowing it to form micelles and encapsulate hydrophobic molecules. The molecular targets and pathways involved in its action include cell membranes and various enzymes that interact with the surfactant properties of the compound .
Comparación Con Compuestos Similares
Tributyltetradecylphosphonium dodecylbenzenesulfonate can be compared with other similar compounds, such as:
Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate: Another quaternary ammonium surfactant with similar amphiphilic properties.
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide: Known for its high thermal stability and unique ionic properties.
Tributyltetradecylphosphonium chloride: A simpler quaternary ammonium compound with similar surfactant properties.
This compound stands out due to its specific combination of hydrophilic and lipophilic parts, making it particularly effective in forming micelles and enhancing solubility in various applications.
Propiedades
Número CAS |
817629-57-5 |
|---|---|
Fórmula molecular |
C44H85O3PS |
Peso molecular |
725.2 g/mol |
Nombre IUPAC |
2-dodecylbenzenesulfonate;tributyl(tetradecyl)phosphanium |
InChI |
InChI=1S/C26H56P.C18H30O3S/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h5-26H2,1-4H3;12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)/q+1;/p-1 |
Clave InChI |
UIWFKZBONQGUDI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)


![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)


![5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14797565.png)
![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
